

The Synthesis of BAY-6672: A Technical Guide

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Compound of Interest

Compound Name: BAY-6672

Cat. No.: B10821630

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Abstract

BAY-6672 is a potent and selective antagonist of the human prostaglandin F receptor (FP receptor), a G-protein coupled receptor implicated in the pathology of idiopathic pulmonary fibrosis (IPF).[1][2][3] Developed as a potential therapeutic agent for IPF, **BAY-6672** has demonstrated in vivo efficacy in preclinical models of lung fibrosis.[1][2] This technical guide provides a comprehensive overview of the synthesis pathway of **BAY-6672**, detailed experimental protocols, and a summary of its key structure-activity relationships. Additionally, it outlines the signaling pathway of the FP receptor to provide context for the mechanism of action of **BAY-6672**.

Synthesis Pathway

The synthesis of **BAY-6672** hydrochloride hydrate is a multi-step process that has been scaled for kilogram-level production. The core of the synthesis involves the construction of a quinoline scaffold, followed by amide coupling and final deprotection steps. A feasible production route for multigram quantities has been established, starting from the coupling of key intermediates. [4]

Retrosynthetic Analysis

A logical retrosynthetic breakdown of **BAY-6672** suggests a convergent approach. The final molecule can be disconnected at the amide bond, leading to a carboxylic acid-bearing

quinoline core and a chiral amino acid derivative. Further disconnection of the quinoline core reveals simpler starting materials.

Process Synthesis of BAY-6672 Hydrochloride Hydrate

The process synthesis is designed for large-scale production.^[4] While the initial discovery synthesis provided the foundational chemistry, the process synthesis is optimized for efficiency and yield. The final step involves the cleavage of a tert-butyl ester with hydrogen chloride to afford the hydrochloride salt of **BAY-6672**.^[4]

Experimental Protocols

The following protocols are based on the laboratory-scale synthesis described in the literature.

Synthesis of Key Intermediates

Detailed experimental procedures for the synthesis of the quinoline core and the chiral amino acid side chain are crucial for the successful synthesis of **BAY-6672**. These intermediates are prepared through multi-step sequences.

Final Assembly and Deprotection

Synthesis of tert-butyl 5-({[6-bromo-3-methyl-2-(pyrrolidin-1-yl)quinolin-4-yl]carbonyl}-amino)-4-(2-chlorophenyl)pentanoate

To a solution of the corresponding carboxylic acid quinoline intermediate in a suitable solvent such as dichloromethane (DCM), a coupling agent (e.g., HATU or TBTU) and a base (e.g., N,N-diisopropylethylamine) are added. The chiral amino ester is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated and purified using standard chromatographic techniques.

Synthesis of **BAY-6672** Hydrochloride

The tert-butyl ester of the precursor is dissolved in a solution of 4 M hydrogen chloride in 1,4-dioxane.^[4] The mixture is stirred, leading to the cleavage of the tert-butyl group. The resulting **BAY-6672** hydrochloride precipitates and is collected by filtration.^[4] This process has been proven effective for producing multigram quantities of the final product.^[4]

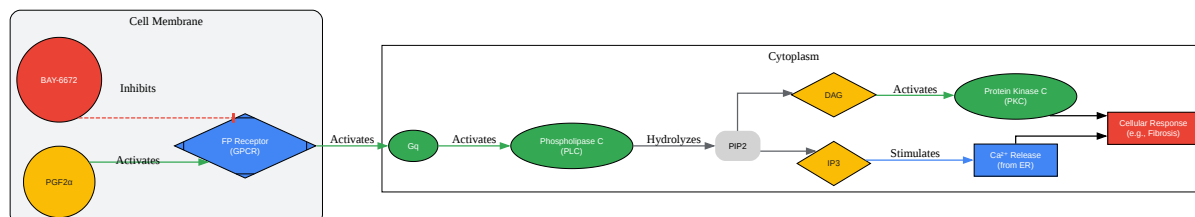
Quantitative Data

The development of **BAY-6672** involved extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties.

Compound	hFP-R IC50 (nM)	log D (pH 7.5)	Frel (%)	Reference
BAY-6672 (46)	11	1.9	≥100	[1]
Screening Hit (1)	1800	-	3	[1]
Analog (3)	200	-	-	[1]
Eutomer (8)	14	-	-	[1]
Distomer (7)	250	-	-	[1]

Signaling Pathway and Experimental Workflow

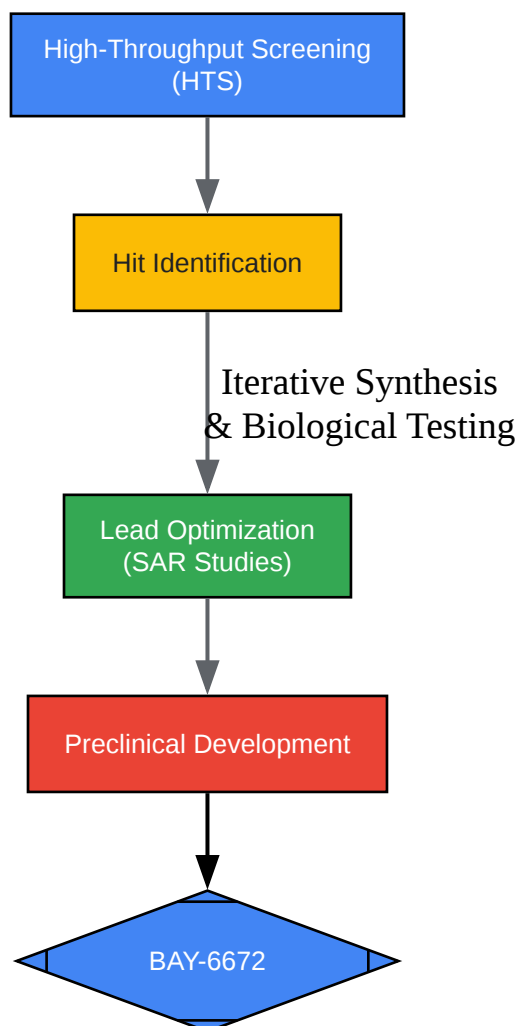
BAY-6672 acts as an antagonist at the prostaglandin F receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin F_{2α} (PGF_{2α}), couples to Gq protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in various cellular responses.



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Caption: Prostaglandin F Receptor Signaling Pathway and Inhibition by **BAY-6672**.

The experimental workflow for identifying and characterizing **BAY-6672** began with a high-throughput screening (HTS) of a large compound library. Hits from the HTS were then subjected to iterative rounds of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of **BAY-6672**.



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Caption: Drug Discovery Workflow for **BAY-6672**.

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